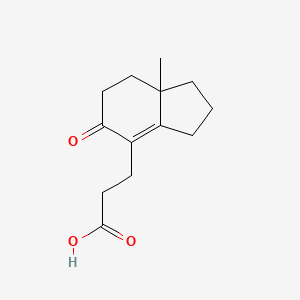
3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid typically involves the reaction of 1-butene-2-one with 2-methylcyclopentanone . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional oxo groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions include derivatives with additional oxo or hydroxyl groups, as well as substituted compounds with different functional groups attached to the core structure.
Wissenschaftliche Forschungsanwendungen
3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role as a bacterial metabolite.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical reactions . The specific pathways and targets are still under investigation, but its role as a bacterial metabolite suggests it may be involved in microbial metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(3aS,4S,5R,7aS)-5-hydroxy-7a-methyl-1-oxo-octahydroinden-4-yl]propanoic acid
- (1S,7AS)-7A-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-1-yl acetate
Uniqueness
3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid is unique due to its specific structural configuration and functional groups, which confer distinct chemical properties and reactivity. Its role as a bacterial metabolite further distinguishes it from other similar compounds, highlighting its potential biological significance.
Eigenschaften
CAS-Nummer |
13368-04-2 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
3-(7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-inden-4-yl)propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-13-7-2-3-10(13)9(4-5-12(15)16)11(14)6-8-13/h2-8H2,1H3,(H,15,16) |
InChI-Schlüssel |
AGDGTUJFCJEYIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC1=C(C(=O)CC2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


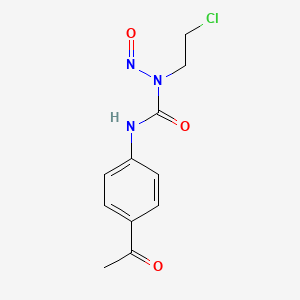
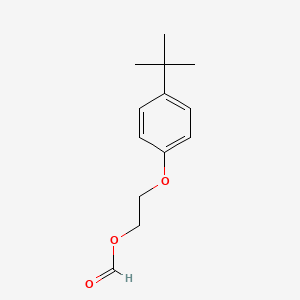
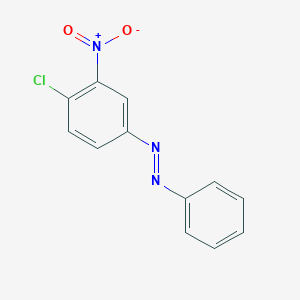
![[2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate](/img/structure/B14724325.png)



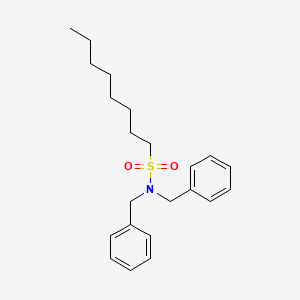
![{[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate](/img/structure/B14724353.png)
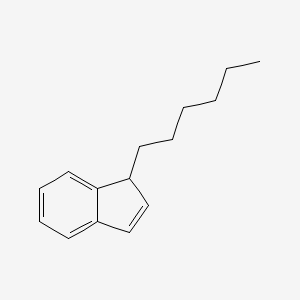
![3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide](/img/structure/B14724366.png)
![Bis[2-(dimethylamino)ethyl] phosphate](/img/structure/B14724372.png)
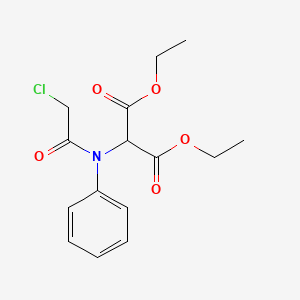
![N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B14724383.png)
